10-Methylheptadecanoic acid

Description

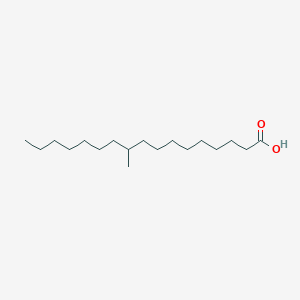

Structure

3D Structure

Properties

IUPAC Name |

10-methylheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-8-11-14-17(2)15-12-9-6-7-10-13-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCDKBAXFALNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415223 | |

| Record name | 10-methylheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26429-10-7 | |

| Record name | 10-methylheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Methylheptadecanoic Acid

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) characterized by a seventeen-carbon chain with a methyl group at the tenth carbon.[1][2] As a member of the long-chain fatty acid family, it is a hydrophobic molecule with practical insolubility in water.[3][4] This technical guide provides a comprehensive overview of its fundamental properties, biological context, and the experimental methodologies used for its study, tailored for researchers and professionals in the fields of chemistry and drug development.

Core Physicochemical Properties

The essential physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the properties are predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₂ | PubChem[1][2][5][6] |

| Molecular Weight | 284.48 g/mol | PubChem[1][2][5][6] |

| CAS Number | 26429-10-7 | PubChem[1][2][5] |

| Physical State | Solid | Larodan[5][6] |

| Boiling Point | 400.8 ± 13.0 °C (Predicted) | ChemicalBook[7] |

| Density | 0.887 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 4.78 ± 0.10 (Predicted) | ChemicalBook[7] |

| Solubility | Practically insoluble in water. | NP-MRD[3][4] |

| Soluble in organic solvents. | (Inferred from general fatty acid properties) |

Biological Context

Natural Occurrence

This compound has been identified in the common wheat plant, Triticum aestivum.[3][4] Branched-chain fatty acids, in general, are commonly found in bacteria and are present in dairy products, where they are proposed to have bioactive properties.[8][9]

Biosynthesis of Branched-Chain Fatty Acids

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the general pathway for branched-chain fatty acid synthesis is understood. It begins with primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[5][9]

The key steps are:

-

Transamination: A branched-chain amino acid (e.g., leucine) is converted to its corresponding α-keto acid by a branched-chain amino acid transferase (BCAT).[5][8]

-

Decarboxylation: The α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKD) complex to form a branched short-chain acyl-CoA (e.g., isovaleryl-CoA).[5]

-

Elongation: This branched acyl-CoA serves as a primer for the fatty acid synthase (FASN) system, which extends the carbon chain by sequentially adding two-carbon units from malonyl-CoA, in a process analogous to straight-chain fatty acid synthesis.[3][5]

The following diagram illustrates the general biosynthetic pathway for branched-chain fatty acids.

Biological Activity and Signaling

Currently, there is a lack of specific information in the scientific literature regarding the biological activities or signaling pathways directly involving this compound. However, fatty acids as a class are known to be involved in a multitude of signaling pathways. For instance, other fatty acids, such as certain nitrated fatty acids, have been shown to modulate inflammatory responses by altering signal transduction pathways.[10] Additionally, 10-hydroxy-2-decenoic acid, another modified fatty acid, has been investigated for its role in activating the PI3K/AKT signaling pathway.[11] Research into the specific roles of individual branched-chain fatty acids like this compound is an emerging area.

Experimental Protocols

The study of this compound typically involves its extraction from a biological matrix, followed by analytical characterization.

Extraction of Fatty Acids from Biological Samples

A common method for total lipid extraction is a modified Folch method. This protocol provides a general framework.

Materials:

-

Homogenizer

-

Centrifuge

-

Glass test tubes

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or water)

-

Nitrogen gas for drying

Procedure:

-

Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the sample volume.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to ensure mixing.

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Lipid Collection: Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully collect the lower chloroform layer using a glass pipette.

-

Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -20°C or lower until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for fatty acid analysis. This requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Materials:

-

Boron trifluoride (BF₃) in methanol (14%) or anhydrous methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure (Acid-Catalyzed Derivatization):

-

Reaction Setup: Re-dissolve the dried lipid extract in a small volume of toluene and add 14% BF₃-methanol.

-

Methylation: Tightly cap the tube and heat at 100°C for 30-60 minutes.

-

Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex to extract the FAMEs into the hexane layer.

-

Washing and Drying: Collect the upper hexane layer and wash it with water. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject an aliquot of the final hexane solution containing the FAMEs into the GC-MS. The separation and identification of 10-methylheptadecanoate can be achieved based on its retention time and mass spectrum.

The following diagram illustrates a typical workflow for the extraction and analysis of fatty acids.

References

- 1. microbenotes.com [microbenotes.com]

- 2. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. larodan.com [larodan.com]

- 7. Heptadecanoic acid, 10-methyl- CAS#: 26429-10-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 10. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

"10-Methylheptadecanoic acid" molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-methylheptadecanoic acid, a branched-chain fatty acid (BCFA). The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential role in biological signaling pathways, contextualized within the broader class of BCFAs.

Core Properties of this compound

This compound is a saturated fatty acid with a methyl group located on the tenth carbon atom. This branching distinguishes it from its linear counterpart, heptadecanoic acid. As a long-chain fatty acid, it is largely hydrophobic.[1][2]

| Property | Value | Source |

| Molecular Weight | 284.48 g/mol | [3] |

| CAS Number | 26429-10-7 | [3] |

| Molecular Formula | C₁₈H₃₆O₂ | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 10-methyl-heptadecanoic acid, Heptadecanoic acid, 10-methyl- | [1] |

| Chemical Class | Long-chain fatty acid, Methyl-branched fatty acid | [1][2] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely documented in publicly available literature. However, established methods for the synthesis and analysis of similar branched-chain fatty acids can be readily adapted.

General Synthetic Approach

A convergent synthesis strategy can be employed for creating mid-chain methyl-branched fatty acids. While a protocol for the closely related (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) has been described, a similar conceptual workflow could be applied.[4] This typically involves the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the desired methyl branch, followed by modification of the terminal functional groups to yield the final carboxylic acid.

A generalized workflow for such a synthesis is outlined below.

Analytical Methodology: Gas Chromatography

The analysis of this compound, typically after conversion to its more volatile methyl ester (FAME), can be effectively performed using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Sample Preparation (Esterification):

-

A known quantity of the lipid-containing sample is dissolved in a suitable solvent mixture (e.g., benzene-methanol).

-

An acidic catalyst, such as sulfuric acid, is added.

-

The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

-

Following cooling, the fatty acid methyl esters are extracted into a non-polar solvent like petroleum ether.

-

The organic phase is washed to remove residual acid and then dried with an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated to yield the FAMEs, which are then redissolved in a small volume of an appropriate solvent for GC analysis.

Gas Chromatography Conditions:

-

Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for separating FAMEs.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute fatty acids of increasing chain length and boiling point.

-

Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.

-

Identification: Compounds are identified by comparing their retention times to those of known standards. For GC-MS, identification is further confirmed by matching the mass spectrum of the analyte to a reference library.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by this compound are not well-characterized. However, as a branched-chain fatty acid, it is likely to participate in pathways known to be influenced by BCFAs in general.

BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.[5][6] In mammals, BCFAs are obtained from dietary sources, particularly ruminant fats, or potentially synthesized endogenously.[5] They have been implicated in various biological processes, including anti-inflammatory responses and the regulation of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

One of the key mechanisms through which fatty acids exert their biological effects is by acting as ligands for nuclear receptors. Branched-chain fatty acids, such as phytanic acid, have been shown to be activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[7] PPARα is a critical regulator of lipid metabolism, particularly fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids in mitochondria and peroxisomes. This suggests that BCFAs could play a role in modulating hepatic lipid homeostasis.

Biosynthesis of Branched-Chain Fatty Acids

In microorganisms, the synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][8] These amino acids serve as primers for fatty acid synthesis after undergoing transamination and decarboxylation to form branched short-chain acyl-CoAs. These primers are then elongated to produce the final BCFA.

References

- 1. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]

- 3. larodan.com [larodan.com]

- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

The Obscure Presence of 10-Methylheptadecanoic Acid: A Technical Guide to Its Putative Biological Roles

Abstract

10-Methylheptadecanoic acid, a methyl-branched long-chain saturated fatty acid, remains an enigmatic molecule within the landscape of lipid biology. While its presence has been identified in organisms such as common wheat (Triticum aestivum), a comprehensive understanding of its specific biological functions, metabolic pathways, and signaling roles is conspicuously absent from the current scientific literature.[1] This technical guide addresses this knowledge gap by providing a thorough overview of the known biological significance of the broader class of methyl-branched fatty acids (MBFAs). By examining the established roles of related compounds, we extrapolate potential functions and metabolic fates for this compound, offering a foundational framework for future research. This document summarizes the structural impact of methyl branching on cellular membranes, delves into the metabolic pathways of branched-chain fatty acids, and outlines potential signaling implications. Furthermore, we provide detailed experimental protocols for the analysis of such lipids and present visual workflows and pathway diagrams to guide future investigations into this understudied fatty acid.

Introduction to this compound

This compound is classified as a long-chain fatty acid with a methyl group at the 10th carbon position.[1][2] This structural feature places it within the diverse family of methyl-branched fatty acids (MBFAs). While its fundamental chemical and physical properties are cataloged, its biological significance remains largely unexplored.[2] The presence of a methyl branch in the acyl chain introduces distinct physicochemical properties compared to its straight-chain counterparts, which can have profound effects on the structure and function of lipid bilayers and cellular membranes.[3][4][5]

Table 1: Physicochemical Properties of this compound and Related Fatty Acids

| Property | This compound | Heptadecanoic Acid (C17:0) | 16-Methylheptadecanoic Acid |

| Molecular Formula | C18H36O2 | C17H34O2 | C18H36O2 |

| Molecular Weight | 284.5 g/mol [2] | 270.5 g/mol | 284.5 g/mol [6] |

| Classification | Methyl-branched long-chain fatty acid[1][2] | Straight-chain saturated fatty acid | Iso-branched saturated fatty acid[6] |

| Known Organism(s) | Triticum aestivum[1] | Ruminants, various microorganisms | Streptomyces, Aristolochia grandiflora[6] |

Putative Biological Roles of this compound Based on Methyl-Branched Fatty Acids

The biological functions of MBFAs are diverse and essential in many organisms. It is plausible that this compound shares some of these roles.

Modulation of Membrane Fluidity and Structure

A primary role of MBFAs is the regulation of cell membrane fluidity. The methyl group introduces a steric hindrance that disrupts the tight packing of acyl chains in the lipid bilayer.[3][4][5] This leads to:

-

Reduced lipid condensation: The membrane becomes less ordered.[4][5]

-

Decreased bilayer thickness: The overall thickness of the membrane is reduced.[4][5]

-

Enhanced fluidity: The formation of "kinks" at the branching point increases the mobility of the lipid molecules.[3][4][5]

This "homeoviscous adaptation" is crucial for microorganisms to maintain membrane integrity and function in response to environmental stressors like temperature changes.[3]

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]

- 2. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 16-Methylheptadecanoic Acid | C18H36O2 | CID 21859 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of 10-Methylheptadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a mid-chain methyl-branched fatty acid (MCM-BFA) that has garnered interest due to its unique physical and chemical properties, which make it a potential candidate for applications in biofuels, lubricants, and as a biomarker. Unlike the more common iso- and anteiso-branched fatty acids, the biosynthesis of this compound does not proceed via the typical branched-chain amino acid-primed fatty acid synthesis pathway. Instead, it is synthesized through a post-synthesis modification of a pre-existing unsaturated fatty acid. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, drawing upon established knowledge of analogous MCM-BFA synthesis.

Core Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process that modifies the monounsaturated fatty acid, cis-9-heptadecenoic acid. This pathway is catalyzed by a bifunctional enzymatic system, often encoded by the bfa (branched fatty acid) gene locus, comprising a methyltransferase and a reductase.

-

Methylenation: The first step involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of cis-9-heptadecenoic acid. This reaction is catalyzed by a SAM-dependent methyltransferase, analogous to BfaB, to form the intermediate, 10-methyleneheptadecanoic acid.

-

Reduction: The 10-methyleneheptadecanoic acid intermediate is then reduced to this compound. This reduction is catalyzed by an FAD-binding oxidoreductase, analogous to BfaA, which utilizes NADPH as the reducing agent.

The precursor, cis-9-heptadecenoic acid, is an odd-chain fatty acid. The biosynthesis of odd-chain fatty acids is initiated by the priming of fatty acid synthesis with propionyl-CoA instead of acetyl-CoA.

Quantitative Data

Due to the limited specific research on this compound, the following quantitative data is based on studies of the well-characterized biosynthesis of the homologous 10-methylstearic acid from oleic acid by enzymes from Mycobacterium chlorophenolicum. These values provide a reasonable approximation for the enzymes acting on cis-9-heptadecenoic acid.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| BfaB-like Methyltransferase | Oleic acid | ~150 | ~25 | 7.5 - 8.0 | 30 - 37 |

| S-Adenosyl-L-methionine (SAM) | ~50 | - | - | - | |

| BfaA-like Reductase | 10-Methyleneoctadecanoic acid | Not Determined | Not Determined | 7.0 - 7.5 | 30 - 37 |

| NADPH | ~20 | ~50 | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biosynthesis of this compound. These protocols are adapted from established procedures for similar enzyme systems.

Protocol 1: Heterologous Expression and Purification of BfaA-like and BfaB-like Enzymes

This protocol describes the expression of the putative methyltransferase and reductase in Escherichia coli for subsequent characterization.

1. Gene Synthesis and Cloning:

- Synthesize the codon-optimized genes encoding the BfaA-like and BfaB-like enzymes based on homologous sequences from known MCM-BFA producing organisms.

- Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag for affinity purification.

2. Protein Expression:

- Transform the expression plasmids into E. coli BL21(DE3).

- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

- Continue incubation at 18°C for 16-20 hours.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column with wash buffer to remove unbound proteins.

- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for BfaB-like Methyltransferase Activity

This assay quantifies the SAM-dependent conversion of cis-9-heptadecenoic acid to 10-methyleneheptadecanoic acid.

1. Reaction Mixture Preparation (per reaction):

- 50 mM Tris-HCl buffer, pH 7.8

- 100 µM cis-9-heptadecenoic acid (solubilized with 0.1% Triton X-100)

- 200 µM S-adenosyl-L-methionine (SAM)

- 10 µg purified BfaB-like enzyme

- Nuclease-free water to a final volume of 100 µL.

2. Reaction Incubation:

- Initiate the reaction by adding the enzyme.

- Incubate at 37°C for 1 hour.

- Terminate the reaction by adding 10 µL of 1 M HCl.

3. Product Extraction and Analysis:

- Extract the fatty acids by adding 200 µL of hexane:isopropanol (3:2, v/v) and vortexing.

- Centrifuge to separate the phases and collect the upper organic layer.

- Evaporate the solvent under a stream of nitrogen.

- Methylate the fatty acids by adding 500 µL of 2% (v/v) H2SO4 in methanol and incubating at 60°C for 1 hour.

- Extract the fatty acid methyl esters (FAMEs) with hexane.

- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 10-methyleneheptadecanoate methyl ester product.

Protocol 3: In Vitro Enzyme Assay for BfaA-like Reductase Activity

This assay measures the NADPH-dependent reduction of 10-methyleneheptadecanoic acid.

1. Reaction Mixture Preparation (per reaction):

- 50 mM Tris-HCl buffer, pH 7.2

- 50 µM 10-methyleneheptadecanoic acid (synthesized or enzymatically produced and purified)

- 200 µM NADPH

- 5 µg purified BfaA-like enzyme

- Nuclease-free water to a final volume of 100 µL.

2. Reaction Incubation and Analysis:

- Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) using a spectrophotometer at 37°C.

- Alternatively, run the reaction for a fixed time (e.g., 30 minutes), stop the reaction, extract, and analyze the fatty acids by GC-MS as described in Protocol 2 to quantify the formation of this compound.

Visualizations

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for characterization.

Conclusion

The biosynthesis of this compound is a specialized pathway involving the post-synthetic modification of an odd-chain unsaturated fatty acid. While specific quantitative data and detailed protocols for this particular fatty acid are still emerging, the well-characterized pathways for homologous molecules provide a robust framework for its study. The information and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the enzymes involved in this pathway, optimize their activity, and explore the potential applications of this compound. Further research is warranted to elucidate the precise kinetic parameters and regulatory mechanisms governing the biosynthesis of this unique fatty acid.

An In-depth Technical Guide on 10-Methylheptadecanoic Acid and its Relation to Tuberculostearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell envelopes of many bacterial species, playing crucial roles in maintaining membrane fluidity and integrity.[1][2][3][4][5] Among these, 10-methyl-substituted fatty acids are of particular interest, especially within the context of mycobacteria. This technical guide provides a comprehensive overview of 10-methylheptadecanoic acid and its close structural analog, the well-characterized tuberculostearic acid (10-methyloctadecanoic acid). We will delve into their chemical properties, biosynthetic pathways, analytical methodologies, and biological significance, with a focus on providing actionable data and protocols for researchers in the field.

Core Concepts: Distinguishing this compound and Tuberculostearic Acid

It is critical to distinguish between the two molecules at the outset. While both are 10-methyl branched-chain fatty acids, they differ in their carbon chain length.

-

This compound is a C18 fatty acid with a methyl group at the 10th carbon position.[6]

-

Tuberculostearic acid (TBSA) is chemically known as 10-methyloctadecanoic acid, a C19 fatty acid, also with a methyl group at the 10th carbon.[7][8]

This difference in a single methylene group has implications for their physical properties and biological roles. Tuberculostearic acid is a well-established and abundant component of Mycobacterium species and other Actinomycetales.[8][9][10][11] Its presence is often used as a biomarker for diagnosing tuberculosis.[10][12][13][14] In contrast, this compound is less studied, though it has been identified in some natural sources, including Triticum aestivum (wheat).[15]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and tuberculostearic acid, facilitating a direct comparison of their physicochemical properties.

| Property | This compound | Tuberculostearic Acid (10-Methyloctadecanoic Acid) |

| Molecular Formula | C₁₈H₃₆O₂[6][16] | C₁₉H₃₈O₂[7][8] |

| Molecular Weight | 284.48 g/mol [6][16] | 298.50 g/mol [7][8] |

| IUPAC Name | This compound[6] | 10-methyloctadecanoic acid[7] |

| CAS Number | 26429-10-7[6][16] | 542-47-2[7] |

| Melting Point | Data not readily available | 10-11 °C (natural), 25.4-26.1 °C (dl-form)[17] |

| Boiling Point (est.) | Data not readily available | 415.00 to 416.00 °C @ 760.00 mm Hg[18] |

| logP (o/w) | 7.2[6] | 8.184 (est)[18] |

| Topological Polar Surface Area | 37.3 Ų[6] | 37.3 Ų[7] |

| Natural Occurrence | Triticum aestivum[15] | Mycobacterium tuberculosis and other Actinomycetales[8][9] |

Table 1: Physicochemical Properties of this compound and Tuberculostearic Acid.

Biosynthesis of Tuberculostearic Acid

The biosynthesis of tuberculostearic acid in mycobacteria is a well-elucidated pathway that involves the modification of a common unsaturated fatty acid, oleic acid (C18:1).[19] This process is a two-step enzymatic reaction.

The biosynthesis begins with the methylation of a phospholipid-bound oleic acid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BfaB (also referred to as Cfa in some literature), catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[19][20] Subsequently, a flavin adenine dinucleotide (FAD)-binding oxidoreductase, BfaA, reduces the methylene group to a methyl group, yielding the final product, tuberculostearic acid.[19]

Caption: Biosynthetic pathway of tuberculostearic acid from oleic acid.

Experimental Protocols

Accurate analysis of this compound and tuberculostearic acid requires robust experimental protocols for lipid extraction, derivatization, and analysis. The following sections provide detailed methodologies for these key experiments.

Lipid Extraction from Mycobacteria

This protocol is adapted from established methods for extracting total lipids from mycobacterial cultures.[21][22][23][24]

Materials:

-

Mycobacterial cell pellet

-

Chloroform

-

Methanol

-

0.3% NaCl solution

-

Glass beads (optional, for cell disruption)

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Harvest mycobacterial cells by centrifugation at 10,000 x g for 15 minutes.

-

Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge.

-

Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). For every 1 gram of wet cell pellet, use 20 mL of the solvent mixture.

-

Agitate the suspension vigorously for 1-2 hours at room temperature. The use of glass beads can enhance cell disruption and lipid extraction efficiency.

-

Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant (lipid extract).

-

To the supernatant, add 0.2 volumes of 0.3% NaCl solution to induce phase separation.

-

Vortex the mixture and centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the lower organic phase containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract can be stored at -20°C for further analysis.

Caption: Workflow for the extraction of total lipids from mycobacteria.

Fatty Acid Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).[25][26][27][28]

Materials:

-

Dried lipid extract

-

BF₃-methanol (14%) or methanolic HCl (5%)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

To the dried lipid extract, add 2 mL of 14% BF₃-methanol or 5% methanolic HCl.

-

Tightly cap the reaction vial and heat at 100°C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture thoroughly.

-

Allow the phases to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

Caption: Workflow for the preparation of FAMEs for GC-MS analysis.

Conclusion

This technical guide has provided a detailed comparison of this compound and tuberculostearic acid, highlighting their structural differences and known biological contexts. The provided quantitative data, biosynthetic pathway diagram, and experimental protocols offer a valuable resource for researchers investigating branched-chain fatty acids in bacterial systems. The established role of tuberculostearic acid as a biomarker for tuberculosis underscores the importance of understanding the biosynthesis and function of such unique lipids. Further research into this compound and other less-characterized BCFAs may reveal novel biological functions and potential applications in diagnostics and drug development.

References

- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 5. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 6. This compound | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tuberculostearic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demonstration of tuberculostearic acid in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diagnosis of tuberculous meningitis by detection of tuberculostearic acid in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diagnosis of tuberculous meningitis by detection of tuberculostearic acid in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NP-MRD: Showing NP-Card for this compound (NP0083682) [np-mrd.org]

- 16. larodan.com [larodan.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tuberculostearic acid, 542-47-2 [thegoodscentscompany.com]

- 19. journals.asm.org [journals.asm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 28. jfda-online.com [jfda-online.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 10-Methylheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid that has garnered interest in various fields of research, including microbiology and human health. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker or therapeutic agent. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for fatty acid analysis.[1][2]

Analytical Methods

The two primary methods for the quantitative analysis of this compound are GC-MS and LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be performed without derivatization, which simplifies sample preparation.[2]

Quantitative Data Summary

Table 1: Typical GC-MS Performance Characteristics for Fatty Acid Analysis

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.244 - 0.977 µM | [4] |

| Limit of Quantification (LOQ) | 5 - 10 ng/mL | [5] |

| Linearity (R²) | > 0.99 | [6] |

| Recovery | 55.7% - 97.9% | [4] |

| Precision (%RSD) | < 15% | [2] |

Table 2: Typical LC-MS/MS Performance Characteristics for Fatty Acid Analysis

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 5 - 100 nM | [2][7] |

| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | [6] |

| Linearity (R²) | > 0.99 | [6] |

| Recovery | 76.65–119.49% | [8] |

| Precision (%RSD) | < 15% | [2] |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol describes the extraction and derivatization of this compound from a biological sample, followed by GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

-

Homogenize 50-100 mg of tissue or 100-200 µL of plasma/serum.

-

Add an appropriate internal standard (e.g., heptadecanoic acid).

-

Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

-

Incubate the mixture at 50°C for 2 hours.

-

After cooling, add 1 mL of hexane and 0.5 mL of water and vortex.

-

Centrifuge and collect the upper hexane layer containing the FAMEs.

-

Dry the hexane layer and reconstitute in a suitable volume of hexane for GC-MS analysis.

3. GC-MS Instrumental Parameters:

-

GC System: Agilent 7890B or equivalent.

-

Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp to 220°C at 10°C/min.

-

Hold at 220°C for 10 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MS System: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes the direct analysis of this compound from a biological sample without derivatization.

1. Sample Preparation:

-

To 100 µL of plasma or serum, add an appropriate deuterated internal standard (e.g., heptadecanoic acid-d33).

-

Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 50% B.

-

Linearly increase to 95% B over 10 min.

-

Hold at 95% B for 2 min.

-

Return to 50% B and equilibrate for 3 min.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).[9]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transition: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. A plausible transition would be [M-H]⁻ → fragment ion.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: The PI3K/AKT signaling pathway, a key regulator of cell metabolism and survival.

References

- 1. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. iris.unitn.it [iris.unitn.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

Application Notes and Protocols for the GC-MS Analysis of 10-Methylheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) found in various bacteria. The analysis of bacterial fatty acid profiles, including the detection and quantification of specific BCFAs like this compound, is crucial for bacterial identification, chemotaxonomy, and in the study of microbial metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from bacterial samples using GC-MS.

Principle

The analysis of this compound by GC-MS involves three main steps:

-

Lipid Extraction: Total lipids are extracted from the bacterial cells using a solvent mixture.

-

Derivatization: The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) through a process of methylation. This is essential for their analysis by gas chromatography.

-

GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a GC column and are subsequently detected and identified by a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compounds, allowing for confident identification.

Experimental Protocols

Sample Preparation: Lipid Extraction and Methylation

This protocol is adapted from methods for the analysis of fatty acids in bacterial cultures.

Materials and Reagents:

-

Bacterial cell culture

-

Methanol

-

Chloroform

-

0.5 M Sodium Methoxide in Methanol

-

Glacial Acetic Acid

-

Deionized Water

-

Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

Procedure:

-

Cell Harvesting: Centrifuge an appropriate volume of bacterial culture to obtain a cell pellet.

-

Lipid Extraction:

-

To the cell pellet, add a mixture of chloroform and methanol (1:2, v/v).

-

Vortex vigorously for 15 minutes to ensure thorough lipid extraction.

-

Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

-

Vortex again for 2 minutes and then centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, into a clean glass tube.

-

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Base-Catalyzed Methylation (Transesterification):

-

To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.

-

Cap the tube tightly and heat at 50°C for 10 minutes in a water bath or heating block.

-

-

Neutralization:

-

Cool the tube to room temperature.

-

Add 0.1 mL of glacial acetic acid to neutralize the reaction.

-

-

FAME Extraction:

-

Add 1 mL of deionized water and 1.5 mL of hexane to the tube.

-

Vortex thoroughly for 2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

-

-

Drying and Transfer:

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of bacterial FAMEs. These may need to be optimized for your specific instrument and column.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC Column: A non-polar column such as a DB-5ms (or equivalent) is commonly used for FAME analysis. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 4°C/min to 250°C, hold for 5 min. |

MS Parameters:

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan |

Data Presentation

Quantitative Data for this compound Methyl Ester

| Parameter | Value | Reference |

| Molecular Formula | C19H38O2 | PubChem CID: 554139[1] |

| Molecular Weight | 298.5 g/mol | PubChem CID: 554139[1] |

| Retention Index (DB-5) | Not available in searched literature | |

| Key Mass Fragments (m/z) | See Mass Spectrum Below |

Note on Retention Index: A specific experimental retention index for this compound methyl ester on a DB-5 column was not found in the searched literature. For identification, it is recommended to use an internal standard and compare the relative retention time to known branched-chain fatty acids. The elution order of FAMEs on non-polar columns is primarily based on boiling point, which is influenced by chain length and branching.

Mass Spectrum of Methyl 10-methylheptadecanoate

A representative mass spectrum for methyl 10-methylheptadecanoate is not publicly available in the searched literature. However, the characteristic fragmentation pattern for branched-chain fatty acid methyl esters includes:

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the FAME (m/z 298 for methyl 10-methylheptadecanoate). This peak may be weak or absent.

-

McLafferty Rearrangement Ion: A prominent peak at m/z 74, characteristic of saturated FAMEs.

-

Fragments from cleavage at the branch point: Cleavage on either side of the carbon atom with the methyl group will produce characteristic ions that can help to identify the position of the branch.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biosynthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of this compound, an anteiso fatty acid, starts from the branched-chain amino acid isoleucine.

Caption: Biosynthesis of this compound from isoleucine.[2][3][4][5]

References

- 1. Methyl 10-methylheptadecanoate | C19H38O2 | CID 554139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS Analysis of 10-Methylheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a saturated, methyl-branched fatty acid.[1] Branched-chain fatty acids (BCFAs) are important components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity.[2] The analysis of specific BCFAs like this compound is essential for understanding microbial physiology, identifying bacterial biomarkers, and for applications in drug development targeting microbial pathways. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

I. Quantitative Data Summary

Due to the limited availability of published quantitative data for this compound in biological matrices, the following tables are presented with hypothetical yet realistic values to serve as a template for data presentation. These tables are intended to guide researchers in structuring their quantitative results.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Analyte | This compound |

| Chemical Formula | C18H36O2 |

| Molecular Weight | 284.48 g/mol [1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 283.26 |

| Product Ion 1 (m/z) | Hypothetical 239.2 (Loss of CO2) |

| Product Ion 2 (m/z) | Hypothetical 171.1 (Cleavage at branch point) |

| Collision Energy (eV) | Hypothetical 15 |

| Dwell Time (ms) | 100 |

| Internal Standard | Heptadecanoic Acid (C17:0) |

| Chemical Formula | C17H34O2 |

| Molecular Weight | 270.45 g/mol |

| Ionization Mode | ESI, Negative |

| Precursor Ion (m/z) | 269.25 |

| Product Ion (m/z) | 225.2 (Loss of CO2) |

| Collision Energy (eV) | 15 |

| Dwell Time (ms) | 100 |

Table 2: Hypothetical Quantification of this compound in Bacterial Cell Pellets

| Sample ID | Replicate 1 (ng/mg) | Replicate 2 (ng/mg) | Replicate 3 (ng/mg) | Mean (ng/mg) | Std. Dev. | %RSD |

| Control Strain | 25.4 | 26.1 | 24.9 | 25.5 | 0.6 | 2.4 |

| Mutant Strain A | 12.1 | 11.8 | 12.5 | 12.1 | 0.4 | 3.3 |

| Mutant Strain B | 45.8 | 46.5 | 44.9 | 45.7 | 0.8 | 1.8 |

II. Experimental Protocols

A. Sample Preparation: Total Fatty Acid Extraction and Derivatization from Bacterial Cells

This protocol is adapted from general methods for bacterial fatty acid analysis.[3]

1. Reagents and Materials:

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Internal Standard Stock Solution: Heptadecanoic acid (C17:0) in ethanol (1 mg/mL)

-

Derivatization Agent: N,N-dimethyl-p-phenylenediamine (DMPD) or other suitable agent.

-

Pyridine

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2. Protocol:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

-

Lyophilize the cell pellet to determine the dry cell weight.

-

To approximately 10 mg of lyophilized cells, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Spike the sample with the internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid).

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of water and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Saponification (Hydrolysis):

-

Add 1 mL of 0.5 M methanolic NaOH.

-

Incubate at 80°C for 1 hour.

-

Cool to room temperature and add 1 mL of water.

-

Acidify the mixture with 0.5 mL of 6 M HCl.

-

-

Extraction of Free Fatty Acids:

-

Add 2 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction and combine the extracts.

-

-

Evaporate the hexane to dryness under nitrogen.

-

Derivatization (Optional but Recommended for Improved Sensitivity):

-

Reconstitute the dried fatty acids in 50 µL of a suitable derivatization agent in pyridine.

-

Incubate according to the derivatization reagent's protocol (e.g., 60°C for 30 minutes).

-

Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.

-

B. Liquid Chromatography (LC) Method

This method is a general starting point and should be optimized for your specific LC system. A C18 column is a common choice for fatty acid separation.[4][5]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 70% B

-

2-15 min: Linear gradient from 70% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 70% B for equilibration

-

C. Mass Spectrometry (MS) Method

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

III. Visualizations

A. Experimental Workflow

Caption: Workflow for the LC-MS analysis of this compound.

B. Hypothesized Biosynthetic Pathway

While a specific signaling pathway for this compound is not well-documented, its biosynthesis in bacteria is likely analogous to that of other methyl-branched fatty acids, such as 10-methyl stearic acid.[6] The following diagram illustrates a hypothesized pathway.

References

- 1. larodan.com [larodan.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

Application Note: Quantification of 10-Methylheptadecanoic Acid in Bacterial Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid, an isomer of tuberculostearic acid, is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria. BCFAs play a crucial role in maintaining the fluidity and integrity of the bacterial cell membrane, which is essential for survival and adaptation to environmental stress[1][2]. The quantification of specific BCFAs like this compound can be valuable for bacterial identification, chemotaxonomy, and for understanding the physiological state of bacteria. Furthermore, as components of the bacterial cell envelope, these fatty acids can influence host-pathogen interactions and the efficacy of antimicrobial agents[3][4][5][6]. This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound in bacterial samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Significance of Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are significant components of the membrane lipids in many bacterial species, particularly in Gram-positive bacteria[7]. They are synthesized by the fatty acid synthase II (FASII) system, utilizing precursors derived from branched-chain amino acids such as valine, leucine, and isoleucine[7]. The presence of methyl branches in the fatty acid chains disrupts the ordered packing of the lipid bilayer, thereby increasing membrane fluidity[2]. This is a critical adaptation mechanism for bacteria to cope with changes in temperature and other environmental stressors. The specific composition of BCFAs can vary between different bacterial species and can be influenced by growth conditions[8][9].

dot

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids from amino acid precursors.

Quantitative Data

The quantification of this compound is often performed as part of a broader fatty acid profiling of bacterial cells. Its isomer, tuberculostearic acid (10-methyloctadecanoic acid), is a well-known biomarker for Mycobacterium tuberculosis[10][11][12][13][14]. The following table summarizes representative quantitative data for tuberculostearic acid in Mycobacterium tuberculosis, which can serve as an analytical reference for the quantification of this compound.

| Bacterial Species | Sample Type | Method | Concentration of Tuberculostearic Acid (10-methyloctadecanoic acid) | Reference |

| Mycobacterium tuberculosis | Axenic Culture | GC-MS/MS | Positively correlated with Colony Forming Units (CFU) | [10][11] |

| Mycobacterium tuberculosis | Macrophage Culture | GC-MS/MS | Positively correlated with CFU | [10][11] |

| Mycobacterium tuberculosis | Mouse Lung Homogenate | GC-MS/MS | Positively correlated with CFU | [10][11] |

| Mycobacterium tuberculosis | Bacterial Culture | LC-MS/MS | Approx. 45 amol per bacterium | [12][13] |

| Mycobacterium tuberculosis | Sputum | GC-MS with SIM | Detected in 39 of 68 smear- and culture-positive specimens | [14] |

Experimental Protocols

The following protocols describe the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol 1: Total Fatty Acid Extraction and Methylation (Acid Catalysis)

This protocol is adapted from established methods for the comprehensive analysis of all fatty acids (both free and bound) in a bacterial culture[15][16].

Materials and Reagents:

-

Bacterial cell culture

-

Glass centrifuge tubes with PTFE-lined caps

-

Methanol

-

Chloroform

-

Glacial acetic acid

-

Anhydrous 1.25 M HCl in methanol

-

Sodium bicarbonate

-

Hexane (high purity, GC grade)

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Cell Harvesting: Pellet bacterial cells from a known volume of culture by centrifugation. Wash the cell pellet with sterile water or saline to remove media components.

-

Lipid Extraction: Resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (typically 1:2 v/v). Vortex thoroughly to ensure cell lysis and lipid extraction.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Solvent Evaporation: Carefully transfer the lower chloroform phase to a new glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

-

Methylation: Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried lipid extract. Cap the tube tightly and heat at 50°C overnight for acid-catalyzed transesterification.

-

Neutralization and Extraction: Cool the tubes to room temperature. Add sodium bicarbonate solution to neutralize the acid. Add hexane to extract the FAMEs. Vortex and centrifuge.

-

Sample Preparation for GC-MS: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: FAME Preparation using the Sherlock™ Microbial Identification System Method

This protocol is based on the standardized procedure used for bacterial identification by fatty acid profiling[17].

Materials and Reagents:

-

Bacterial colony from an agar plate

-

Reagent 1: Saponification reagent (Sodium hydroxide, methanol, water)

-

Reagent 2: Methylation reagent (Hydrochloric acid, methanol)

-

Reagent 3: Extraction solvent (Hexane, methyl tert-butyl ether)

-

Reagent 4: Base wash (Sodium hydroxide, water)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Saponification: Harvest a loopful of bacterial cells and place them in a clean glass tube. Add Reagent 1, seal the tube, vortex, and heat in a boiling water bath for 30 minutes.

-

Methylation: Cool the tube and add Reagent 2. Seal, vortex, and heat at 80°C for 10 minutes.

-

Extraction: Cool the tube and add Reagent 3. Gently mix on a rotator for 10 minutes. Centrifuge and discard the lower aqueous phase.

-

Base Wash: Add Reagent 4 to the remaining organic phase, cap, and gently mix for 5 minutes.

-

Sample Collection: After centrifugation, transfer the upper organic phase containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-225ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 250°C at 4°C/minute

-

Hold at 250°C for a sufficient time to elute all compounds

-

-

Carrier Gas: Helium at a constant flow rate

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

Quantification: Quantification of this compound is achieved by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard. A calibration curve should be prepared using a certified standard of this compound methyl ester to ensure accurate quantification.

Workflow and Visualization

dot

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the reliable quantification of this compound in bacterial samples. Accurate measurement of this and other branched-chain fatty acids can provide valuable insights into bacterial physiology, aid in taxonomic studies, and support the development of novel antimicrobial strategies. The use of standardized protocols and appropriate analytical standards is critical for obtaining accurate and reproducible results.

References

- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 8. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

Anwendungshinweis und Protokolle zur Derivatisierung von 10-Methylheptadecansäure für die GC-Analyse

Anwendungsgebiet: Analyse von verzweigtkettigen Fettsäuren in der Forschung, pharmazeutischen Entwicklung und Qualitätskontrolle.

Zusammenfassung: Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 10-Methylheptadecansäure zu ihrem Methylester (FAME) für die anschließende quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Veresterung mit Bortrifluorid-Methanol (BF3-Methanol) ist eine effiziente und weit verbreitete Methode, um die Flüchtigkeit von polaren Fettsäuren zu erhöhen und somit eine präzise GC-Analyse zu ermöglichen.

Einleitung

10-Methylheptadecansäure ist eine gesättigte, verzweigtkettige Fettsäure, die in verschiedenen biologischen Systemen, insbesondere in Bakterien, vorkommt. Ihre Analyse ist für die mikrobielle Identifizierung, die Untersuchung von Lipidstoffwechselwegen und die Entwicklung von Wirkstoffen von Bedeutung. Die direkte Analyse von freien Fettsäuren mittels Gaschromatographie ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität problematisch. Eine Derivatisierung ist daher ein essentieller Schritt, um die Carboxylgruppe in einen weniger polaren und flüchtigeren Ester umzuwandeln. Die Bildung von Fettsäuremethylestern (FAMEs) ist die am häufigsten angewandte Methode für die GC-Analyse von Fettsäuren.

Experimentelle Protokolle

Derivatisierung von 10-Methylheptadecansäure mittels BF3-Methanol

Dieses Protokoll beschreibt die Umwandlung von 10-Methylheptadecansäure in 10-Methylheptadecansäuremethylester.

Benötigte Materialien:

-

10-Methylheptadecansäure (Standard oder aus Probenextrakt)

-

BF3-Methanol-Lösung (14 % in Methanol)

-

Hexan (GC-Qualität)

-

Gesättigte Natriumchloridlösung

-

Wasserfreies Natriumsulfat

-

Reaktionsgefäße mit Schraubverschluss (hitzebeständig)

-

Heizblock oder Wasserbad

-

Vortex-Mischer

-

Zentrifuge

-

Pipetten

-

GC-Vials

Protokoll:

-

Probenvorbereitung: 1-5 mg der 10-Methylheptadecansäure oder des getrockneten Lipidextrakts in ein Reaktionsgefäß einwiegen.

-

Reaktion: 1 ml der 14%igen BF3-Methanol-Lösung zum Probengefäß geben. Das Gefäß fest verschließen.

-

Inkubation: Das Reaktionsgemisch für 15 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Während der Inkubation gelegentlich vortexen, um eine vollständige Durchmischung zu gewährleisten.

-

Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

-

Extraktion: 1 ml Hexan und 1 ml gesättigte Natriumchloridlösung zugeben. Kräftig für 1 Minute vortexen.

-

Phasentrennung: Zur Phasentrennung für 5 Minuten bei 1000 x g zentrifugieren.

-

Übertragung der organischen Phase: Die obere Hexan-Phase, welche die FAMEs enthält, vorsichtig in ein sauberes Röhrchen überführen.

-

Trocknung: Eine kleine Menge wasserfreies Natriumsulfat zur Hexan-Phase geben, um restliches Wasser zu entfernen.

-

Probenabfüllung: Die getrocknete Hexan-Lösung in ein GC-Vial überführen und für die GC-MS-Analyse vorbereiten.

GC-MS-Analyse von 10-Methylheptadecansäuremethylester

Die folgende Methode ist ein Beispiel und muss möglicherweise für das spezifische GC-MS-System optimiert werden.

Geräte und Säule:

-

Gaschromatograph mit Massenspektrometer (GC-MS)

-

Kapillarsäule: z.B. HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent

GC-Bedingungen:

-

Injektor-Temperatur: 250 °C

-

Injektionsvolumen: 1 µl

-

Split-Verhältnis: 10:1

-

Trägergas: Helium bei einer konstanten Flussrate von 1 ml/min

-

Ofen-Temperaturprogramm:

-

Anfangstemperatur: 100 °C, für 2 Minuten halten

-

Rampe 1: Anstieg um 8 °C/min auf 250 °C

-

Endtemperatur: 250 °C, für 5 Minuten halten

-

-

Transfer-Line-Temperatur: 280 °C

MS-Bedingungen:

-

Ionenquellentemperatur: 230 °C

-

Ionisationsenergie: 70 eV (Elektronenstoßionisation - EI)

-

Scan-Bereich: m/z 50 - 400

Datenpräsentation

Die Identifizierung von 10-Methylheptadecansäuremethylester erfolgt durch den Vergleich des Retentionszeitindex und des Massenspektrums mit Referenzdatenbanken (z.B. NIST).

Tabelle 1: Charakteristische GC-MS-Daten für 10-Methylheptadecansäuremethylester

| Parameter | Wert | Quelle |

| Molekülformel | C19H38O2 | PubChem CID 554139[1] |

| Molekulargewicht | 298.5 g/mol | PubChem CID 554139[1] |

| Charakteristische Massenfragmente (m/z) | ||

| Base Peak | 74 | PubChem CID 554139[1] |

| Zweithöchster Peak | 87 | PubChem CID 554139[1] |

| Dritthöchster Peak | 55 | PubChem CID 554139[1] |

| Molekülion (M+) | 298 (oft geringe Intensität) | PubChem CID 554139[1] |

| Retentionszeit | Abhängig von der GC-Säule und den Methodenparametern. Muss experimentell bestimmt werden. |

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und den logischen Prozess der GC-MS-Analyse.

Abbildung 1: Arbeitsablauf der Derivatisierung von 10-Methylheptadecansäure.

References

Application Notes and Protocols for the Use of 10-Methylheptadecanoic Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 10-Methylheptadecanoic acid as an internal standard in the quantitative analysis of fatty acids, particularly through Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (CAS 26429-10-7) is a branched-chain saturated fatty acid that is not commonly found in most biological samples, making it an excellent internal standard for the analysis of fatty acid profiles.[1] Its chemical properties, including a molecular weight of 284.48 g/mol , ensure that it behaves similarly to other long-chain fatty acids during extraction and derivatization procedures, while its unique mass allows for clear separation and quantification.[2][3] As an internal standard, it is introduced at a known concentration to a sample prior to processing, enabling the accurate quantification of endogenous fatty acids by correcting for variations in sample extraction, derivatization efficiency, and instrument response.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | This compound |

| CAS Number | 26429-10-7 |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| Appearance | Solid |

| Purity | >99% |

| Storage | Room temperature |

Experimental Protocols

A detailed protocol for the analysis of total fatty acids in a biological matrix (e.g., plasma, cell culture, or tissue homogenate) using this compound as an internal standard is outlined below.

Materials and Reagents

-

This compound (Internal Standard)

-

Fatty acid standards for calibration curve

-

Chloroform

-

Methanol

-

0.5 M Sodium Methoxide in Methanol

-

Hexane

-

2 M Hydrochloric Acid

-

Anhydrous Sodium Sulfate

-

GC-grade solvents

Experimental Workflow

Caption: Workflow for Fatty Acid Analysis using this compound.

Detailed Procedure

-

Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in ethanol). The amount should be comparable to the expected concentration of the analytes of interest.

-

Lipid Extraction: Perform a lipid extraction using a modified Folch method. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases. Carefully collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-